ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, fluorophenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate specific pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with fluorophenyl and trifluoromethylphenyl groups. Examples include:
- Ethyl 1-(4-chlorophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
What sets ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)14-9-7-13(23)8-10-14)34-12-18(30)27-16-6-4-3-5-15(16)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWVKWHPUBXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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